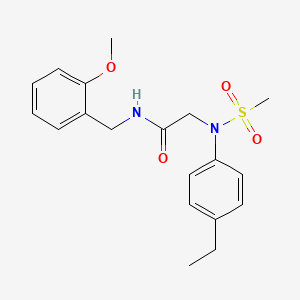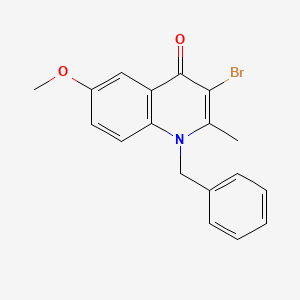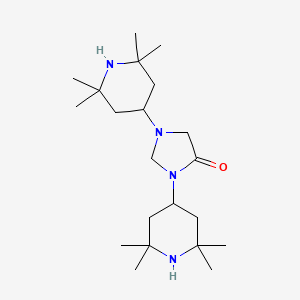
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that belongs to the class of glycine transporter 1 (GlyT1) inhibitors. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide exerts its pharmacological effects by selectively inhibiting N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in the extracellular concentration of glycine, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors, thereby enhancing glutamatergic neurotransmission.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been found to enhance the activity of NMDA receptors, increase the expression of brain-derived neurotrophic factor (BDNF), and promote neurogenesis in the hippocampus. These effects have been linked to the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its potent inhibitory effect on N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, its ability to modulate glutamatergic neurotransmission, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide. Some of these directions include:
1. Further investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential toxicity of this compound at different concentrations.
4. Investigation of the potential interactions of this compound with other neurotransmitter systems.
5. Investigation of the potential use of this compound as a tool for studying the role of glycine in the modulation of glutamatergic neurotransmission.
Aplicaciones Científicas De Investigación
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and drug addiction. It has been shown to have a potent inhibitory effect on N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which leads to an increase in the extracellular concentration of glycine in the brain. This increase in glycine concentration has been linked to the modulation of glutamatergic neurotransmission, which plays a crucial role in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-15-9-11-17(12-10-15)21(26(3,23)24)14-19(22)20-13-16-7-5-6-8-18(16)25-2/h5-12H,4,13-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPXWYIWKQPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7157146 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3538315.png)

![2-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3538332.png)
![N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B3538338.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3538343.png)

![1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B3538356.png)
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B3538371.png)
![1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3538379.png)
![4-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B3538410.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3538415.png)
![ethyl 4-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B3538419.png)
![N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3538420.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3538428.png)